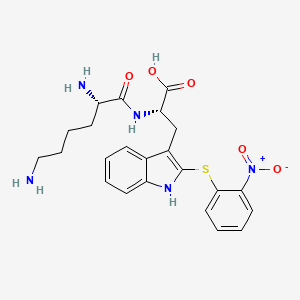

o-Nitrophenylsulfenyl-lysyl-tryptophan

Description

Structure

3D Structure

Properties

CAS No. |

103088-69-3 |

|---|---|

Molecular Formula |

C23H27N5O5S |

Molecular Weight |

485.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-[2-(2-nitrophenyl)sulfanyl-1H-indol-3-yl]propanoic acid |

InChI |

InChI=1S/C23H27N5O5S/c24-12-6-5-8-16(25)21(29)26-18(23(30)31)13-15-14-7-1-2-9-17(14)27-22(15)34-20-11-4-3-10-19(20)28(32)33/h1-4,7,9-11,16,18,27H,5-6,8,12-13,24-25H2,(H,26,29)(H,30,31)/t16-,18-/m0/s1 |

InChI Key |

ASKIAJRROXOXKL-OALUTQOASA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(N2)SC3=CC=CC=C3[N+](=O)[O-])CC(C(=O)O)NC(=O)C(CCCCN)N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)SC3=CC=CC=C3[N+](=O)[O-])C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)SC3=CC=CC=C3[N+](=O)[O-])CC(C(=O)O)NC(=O)C(CCCCN)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-nitrophenylsulfenyl-Lys-Trp lysyl-2-((10-nitrophenyl)sulfenyl) tryptophan NPS-Lys-Trp o-nitrophenylsulfenyl-Lys-Trp o-nitrophenylsulfenyl-lysyl-tryptophan |

Origin of Product |

United States |

Mechanistic Insights into O Nitrophenylsulfenyl Group Reactivity and Stability

Reaction Mechanisms of o-Nitrophenylsulfenyl Protecting Group Introduction

The introduction of the o-nitrophenylsulfenyl (Nps) group onto the amino functions of amino acids, such as the α-amino group or the ε-amino group of lysine (B10760008), proceeds via a nucleophilic substitution reaction. The primary reagent for this transformation is o-nitrophenylsulfenyl chloride (Nps-Cl).

The mechanism is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amino group on the electrophilic sulfur atom of Nps-Cl. libretexts.orgreddit.com The amino groups of lysine and tryptophan are potent nucleophiles, readily initiating this reaction. rsc.org This attack forms a transient, unstable intermediate. The reaction is completed by the departure of the chloride ion as a leaving group, resulting in the formation of a stable sulfur-nitrogen (S-N) bond. This process is typically carried out under mild basic or neutral conditions to ensure the amino group is deprotonated and thus maximally nucleophilic.

The general reaction can be summarized as follows:

Step 1: Nucleophilic Attack: The nitrogen atom of the amino acid (e.g., the ε-amino group of lysine) attacks the sulfur atom of o-nitrophenylsulfenyl chloride.

Step 2: Elimination: A chloride ion is eliminated, and a proton is lost from the nitrogen atom, forming the Nps-protected amino acid.

This method is highly efficient for protecting the primary amino groups found in amino acids like lysine and the N-terminus of a peptide chain. nih.gov

Cleavage Mechanisms of the o-Nitrophenylsulfenyl Group

The removal, or deprotection, of the Nps group is a critical step in peptide synthesis. The S-N bond is susceptible to cleavage under specific conditions, allowing for the regeneration of the free amino group for subsequent peptide coupling. The two primary methods for Nps cleavage are acidolysis and thiolysis.

The Nps group can be removed by treatment with mild acids. The generally accepted mechanism for the acid-catalyzed hydrolysis of an amide bond involves the initial protonation of the amide. libretexts.orgyoutube.com In the case of the Nps-protected amine, it is the nitrogen atom of the sulfonamide linkage that is protonated. nih.govnih.govresearchgate.net

Step 1: Protonation: The nitrogen atom of the Nps-amide is protonated by an acid, such as hydrogen chloride (HCl) in an organic solvent. This protonation converts the amino group into a better leaving group.

Step 2: Nucleophilic Attack & Cleavage: A weak nucleophile, often the solvent or a scavenger, attacks the sulfur atom, leading to the cleavage of the S-N bond.

A significant challenge during the acidolytic deprotection of peptides containing tryptophan is the potential for side reactions. The indole (B1671886) side chain of tryptophan is susceptible to modification by the reactive sulfenyl chloride species generated during cleavage. nih.gov To prevent this, scavengers such as indole or mercaptans are often added to the cleavage mixture to trap the electrophilic Nps species. nih.govresearchgate.netresearchgate.net

| Condition | Reagent | Role | Potential Side Reactions |

| Acidic | HCl in organic solvent (e.g., dioxane, ethyl acetate) | Cleaves the Nps group | Alkylation of tryptophan indole ring |

| Scavenger | Indole, Thioanisole, Mercaptans | Traps the released Nps cation | Minimized side reactions |

A key advantage of the Nps group is its lability towards thiols, which allows for its removal under very mild, non-acidic conditions. This property makes the Nps group "orthogonal" to other protecting groups that are cleaved by strong acids (e.g., Boc) or bases (e.g., Fmoc). Orthogonal protection strategies are fundamental in complex peptide synthesis, as they permit the selective deprotection of one functional group without affecting others.

The mechanism of thiol-mediated cleavage involves a nucleophilic attack by the thiol (e.g., thiophenol or 2-mercaptopyridine) on the sulfur atom of the Nps group. nih.govnih.gov This results in the formation of a mixed disulfide and the release of the deprotected amine.

Mechanism: R-SH (Thiol) + Nps-NH-Peptide → R-S-S-Nps + H₂N-Peptide

This reaction is typically fast and efficient. nih.gov The mild conditions required for thiolysis preserve the integrity of other acid- or base-labile protecting groups and the peptide backbone itself. This orthogonality is particularly valuable when synthesizing peptides with sensitive residues or complex side-chain protection schemes. nih.govresearchgate.netnih.gov

| Deprotection Method | Reagents | Key Feature | Orthogonality |

| Acidolysis | HCl, HBr | Mild acid cleavage | Not orthogonal to acid-labile groups (e.g., Boc, Trt) |

| Thiolysis | Thiophenol, Mercaptopyridine, Mercaptoethanol | Mild, neutral conditions | Orthogonal to acid- and base-labile groups |

Impact of the o-Nitrophenylsulfenyl Group on Peptide Conformation and Stability during Synthesis

The presence of protecting groups on amino acid side chains or the N-terminus can influence the conformation and stability of a growing peptide chain. The o-nitrophenylsulfenyl group, being a bulky and relatively rigid aromatic moiety, can exert a significant steric influence on the local peptide backbone. nih.govmarquette.educore.ac.uk

This steric hindrance can restrict the conformational freedom of the peptide in the vicinity of the Nps-protected residue. It may favor more extended, β-sheet-like conformations over tighter helical or turn structures. nih.gov By preventing the peptide from adopting highly folded and compact structures, the Nps group can disrupt intermolecular hydrogen bonding that leads to aggregation. This is a common problem in solid-phase peptide synthesis (SPPS), particularly for hydrophobic sequences, and can lead to incomplete reactions and low yields. Therefore, the conformational constraints imposed by the Nps group can enhance the stability and solubility of the protected peptide during synthesis.

Suppression of Side Reactions, Including Racemization, in NPS-Mediated Peptide Elongation

A major side reaction during peptide synthesis is racemization, the loss of stereochemical integrity at the α-carbon of the activated amino acid. This is particularly problematic for most amino acids when the carboxy group is activated for coupling. The primary mechanism for racemization involves the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate. mdpi.comnih.gov

The Nps group, when used as an α-amino protecting group, effectively suppresses this racemization pathway. Because the Nps group is not an acyl-type group (like Boc or Fmoc), the formation of the oxazolone (B7731731) intermediate is disfavored. nih.govresearchgate.netnih.gov The sulfur-nitrogen bond does not facilitate the cyclization required to form the oxazolone. This preservation of chirality is a significant advantage of using Nps-protected amino acids, especially in segment condensation strategies where the risk of racemization is higher.

Furthermore, the Nps group can be used to prevent side reactions involving the indole ring of tryptophan. The indole nitrogen can be protected with an Nps group, which shields it from electrophilic attack during subsequent synthetic steps, particularly during acid-mediated cleavage of other protecting groups. nih.govpeptide.com This prevents unwanted alkylation or modification of the tryptophan side chain, ensuring the integrity of the final peptide. researchgate.net

| Side Reaction | Mechanism | Role of Nps Group |

| Racemization | Formation of a planar 5(4H)-oxazolone intermediate from the activated amino acid. | The non-acyl nature of the Nps group prevents the formation of the oxazolone intermediate, thus preserving stereochemistry. mdpi.com |

| Tryptophan Modification | Electrophilic attack on the indole ring during acid cleavage. | The Nps group can be used to protect the indole nitrogen, preventing alkylation and other side reactions. peptide.com |

Biochemical and Biophysical Investigations of O Nitrophenylsulfenyl Lysyl Tryptophan Constructs

Utilization of Intrinsic Tryptophan Fluorescence as a Research Probe

The intrinsic fluorescence of the tryptophan residue serves as a powerful, non-invasive probe for investigating the structure, dynamics, and interactions of peptides and proteins. The indole (B1671886) side chain of tryptophan is highly sensitive to its local microenvironment, and changes in this environment are reflected in its fluorescence properties, such as quantum yield, emission maximum, and fluorescence lifetime. This sensitivity is exploited in various biophysical and biochemical studies.

Principles of Tryptophan Fluorescence Quenching by the o-Nitrophenylsulfenyl Moiety and Environmental Factors

The fluorescence of tryptophan can be diminished or "quenched" by various mechanisms, with the introduction of an o-nitrophenylsulfenyl (NPS) group to the indole ring providing a specific and potent means of intramolecular quenching. This quenching is primarily governed by a combination of static and dynamic processes.

Static quenching occurs when the quencher (the NPS moiety) forms a non-fluorescent complex with the fluorophore (the tryptophan indole ring) in its ground state. This pre-formed complex prevents the fluorophore from being excited. The efficiency of static quenching is described by the association constant of this complex.

Dynamic quenching , on the other hand, involves the collision of the excited-state fluorophore with the quencher. This collisional encounter leads to a non-radiative decay of the excited state, thus reducing fluorescence. The rate of dynamic quenching is dependent on the concentration of the quencher and the diffusion rates of both the fluorophore and the quencher. The Stern-Volmer equation is often used to describe this process.

The o-nitrophenylsulfenyl group, with its electron-withdrawing nitro group, is an effective quencher of tryptophan fluorescence through photoinduced electron transfer. science.gov Upon excitation of the tryptophan, an electron can be transferred to the nearby NPS moiety, leading to a non-radiative decay pathway and a decrease in fluorescence intensity.

Several environmental factors can influence the efficiency of this quenching process:

Polarity: The polarity of the solvent or the microenvironment surrounding the NPS-tryptophan residue can significantly impact fluorescence. In polar environments, the spectral intensities of tryptophan fluorescence are generally quenched and red-shifted, whereas in more apolar environments, an increased and blue-shifted emission spectrum is often observed. researchgate.net This is because polar solvents can stabilize the charge-separated state in photoinduced electron transfer, thus enhancing the quenching effect.

pH: The pH of the medium can affect the protonation state of both the peptide and the NPS group, which in turn can alter the quenching efficiency. For instance, increasing protonation of the indole group with increasing acidity has been reported to quench this key fluorophore. researchgate.net

Temperature: Temperature can influence dynamic quenching by affecting the rate of diffusion and collisional frequency between the fluorophore and quencher.

The table below summarizes the key principles of tryptophan fluorescence quenching by the o-nitrophenylsulfenyl moiety.

| Quenching Mechanism | Description | Key Factors |

| Static Quenching | Formation of a non-fluorescent ground-state complex between the NPS group and the tryptophan indole ring. | Association constant of the complex. |

| Dynamic Quenching | Collisional encounter between the excited-state tryptophan and the NPS group, leading to non-radiative decay. | Diffusion rates, concentration of the quencher. |

| Photoinduced Electron Transfer | Transfer of an electron from the excited tryptophan to the electron-withdrawing NPS group. | Electronic properties of the NPS group. |

Application in Peptide Conformational Dynamics and Microenvironment Sensing Studies

The pronounced sensitivity of tryptophan fluorescence to its local environment makes o-nitrophenylsulfenyl-lysyl-tryptophan constructs valuable tools for studying peptide conformational dynamics and for sensing the microenvironment. researchgate.net

By monitoring changes in the fluorescence intensity and emission wavelength of the NPS-tryptophan residue, researchers can gain insights into the conformational states of a peptide. For example, a change in the peptide's folding that brings the NPS group into closer proximity to the tryptophan indole ring will result in more efficient quenching and a decrease in fluorescence. Conversely, a conformational change that increases the distance between the two moieties will lead to an increase in fluorescence. This approach allows for the real-time monitoring of conformational transitions in response to various stimuli, such as ligand binding or changes in environmental conditions.

Furthermore, the fluorescence of NPS-tryptophan can act as a reporter on the polarity and accessibility of a specific region within a peptide or a protein. A blue shift in the emission maximum, coupled with an increase in fluorescence quantum yield (in the absence of quenching effects from the NPS group itself), would indicate that the tryptophan residue is in a more hydrophobic or buried environment. researchgate.net Conversely, a red shift and decreased quantum yield would suggest a more solvent-exposed location. researchgate.net The quenching efficiency of the NPS group itself can also provide information about the local environment's viscosity and steric hindrance.

The following table illustrates how changes in tryptophan fluorescence can be interpreted in the context of peptide conformational and microenvironmental studies.

| Fluorescence Parameter | Change | Interpretation |

| Quantum Yield | Decrease | Increased quenching, more solvent-exposed, or conformational change bringing quencher closer. |

| Increase | Decreased quenching, more buried in a hydrophobic environment, or conformational change moving quencher away. | |

| Emission Maximum (λmax) | Blue Shift (to shorter wavelength) | More hydrophobic/apolar microenvironment. |

| Red Shift (to longer wavelength) | More polar/solvent-exposed microenvironment. researchgate.net | |

| Fluorescence Lifetime | Decrease | Presence of dynamic quenching processes. |

Förster Resonance Energy Transfer (FRET) Applications in Modified Peptides

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor chromophore when they are in close proximity (typically 1-10 nm). bachem.com Intrinsic tryptophan fluorescence can be utilized as a donor in FRET experiments, and the o-nitrophenylsulfenyl group can serve as an efficient acceptor or quencher.

In a FRET-based assay using an this compound construct, the tryptophan residue is excited at its absorption maximum (around 280 nm). If the NPS group is sufficiently close and its absorption spectrum overlaps with the emission spectrum of tryptophan, energy will be transferred from the excited tryptophan to the NPS moiety. This energy transfer results in a decrease in the donor's (tryptophan) fluorescence intensity and a shortened fluorescence lifetime.

The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth-power relationship. This "spectroscopic ruler" property allows for the precise measurement of intramolecular distances and the detection of conformational changes in peptides. For example, a change in peptide conformation that alters the distance between the tryptophan and the NPS group will lead to a corresponding change in FRET efficiency, which can be monitored by measuring the tryptophan fluorescence.

FRET applications involving NPS-modified peptides are particularly useful for studying:

Peptide folding and unfolding: Monitoring the change in distance between two points in the peptide chain.

Ligand binding: Detecting conformational changes induced by the binding of a ligand.

Enzyme activity: Designing FRET-based substrates that show a change in fluorescence upon cleavage.

The table below outlines the key components and principles of FRET applications using NPS-tryptophan peptides.

| FRET Component | Role in NPS-Lys-Trp Constructs | Principle of Measurement |

| Donor | Tryptophan residue | Excitation at ~280 nm and monitoring its fluorescence emission. |

| Acceptor | o-Nitrophenylsulfenyl (NPS) moiety | Non-radiatively accepts energy from the excited tryptophan, quenching its fluorescence. |

| Distance Dependence | FRET efficiency is proportional to 1/r⁶, where r is the distance between tryptophan and the NPS group. | Changes in intramolecular distance lead to measurable changes in tryptophan fluorescence intensity and lifetime. |

Exploration of Dipeptide Interactions and Recognition Motifs in Model Systems

The this compound dipeptide and its analogues have been employed as valuable tools in the exploration of molecular interactions and recognition motifs in various biological systems.

Ligand-Binding Studies and Receptor Interaction Assays using NPS-Lys-Trp Analogues

Analogues of NPS-Lys-Trp have been synthesized and utilized in ligand-binding studies and receptor interaction assays to probe the structural and chemical requirements for binding to specific biological targets. For instance, a series of diastereoisomeric dipeptides, which are analogues of the analgesic compound H-Trp(Nps)-Lys-OMe, have been synthesized and evaluated as inhibitors of aminopeptidase-M and -B. rsc.org

In these studies, the inhibitory potency of the analogues is determined by measuring their ability to compete with a known substrate for the active site of the enzyme. The IC50 value, which represents the concentration of the inhibitor required to achieve 50% inhibition of enzyme activity, is a key parameter obtained from these assays. By systematically modifying the structure of the NPS-Lys-Trp analogue and observing the effect on its IC50 value, researchers can deduce the key molecular features responsible for binding and inhibition.

The results from such studies can provide valuable information about the topography of the enzyme's active site and the nature of the interactions (e.g., hydrophobic, electrostatic, hydrogen bonding) that govern ligand binding.

Structure-Activity Relationship (SAR) Investigations of o-Nitrophenylsulfenyl-Tryptophan Containing Peptides in Animal Models

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. In the context of o-nitrophenylsulfenyl-tryptophan containing peptides, SAR investigations have been conducted, particularly in the field of analgesia.

A study on analogues of the analgesic dipeptide derivative H-Lys-Trp(NPS)-OMe was designed to determine the influence of the (2-nitrophenyl)sulfenyl (NPS) moiety on its activity. nih.gov Various modifications were made to the NPS group, and the resulting analogues were administered intracerebroventricularly to mice to assess their antinociceptive effects.

The key findings from this SAR study are summarized in the table below:

| Analogue Modification | Analgesic Activity in Mice | Implication |

| H-Lys-Trp(CmPS)-OMe (CmPS = 2-carboxymethylphenyl)sulfenyl) | Elicited a naloxone-reversible antinociceptive effect similar to the parent compound. nih.gov | The presence of a substituted phenylsulfenyl group with a specific conformation is important for activity. |

| Phenylsulfenyl substituted dipeptide | No analgesia observed. nih.gov | The nitro group or a suitable substituent on the phenyl ring is crucial for the analgesic effect. |

| Acyclic sulfenyl substituted dipeptides | No analgesia observed. nih.gov | A cyclic (phenyl) sulfenyl moiety appears to be necessary for the observed activity. |

| Trp(DNPS)-containing analogue (DNPS = 2,4-dinitrophenyl)sulfenyl) | Neurotoxic. nih.gov | The presence of a second nitro group leads to toxicity, highlighting the sensitivity of the biological system to the electronic properties of the substituent. |

These SAR studies indicate that the role of the NPS and related moieties is likely related to the adoption of a preferential active conformation of the dipeptide. nih.gov The specific electronic and steric properties of the o-nitrophenylsulfenyl group appear to be critical for the analgesic activity of these compounds.

Bioconjugation and Probe Development via Tryptophan Modification in this compound

The tryptophan residue within the this compound (NPS-Lys-Trp) construct serves as a versatile platform for further chemical derivatization, enabling advanced bioconjugation strategies and the development of sophisticated biochemical probes. While the o-nitrophenylsulfenyl group itself is a modification, the indole ring of the tryptophan moiety remains amenable to a variety of selective chemical transformations. This allows for the site-specific introduction of reporter groups, cross-linking agents, and other functionalities for studying molecular interactions.

The unique chemical properties of the tryptophan indole ring, including its low aromaticity and the soft nucleophilicity, form the basis for these selective modifications. nih.gov The development of chemoselective functionalization of tryptophan provides a pathway to site-selective bioconjugation for a vast number of proteins and peptides. rsc.org

Leveraging Intrinsic Tryptophan Fluorescence for Probe Development

A primary avenue for probe development involves harnessing the intrinsic fluorescence of the tryptophan residue. Tryptophan is the dominant source of UV absorbance and fluorescence emission in most proteins and peptides. nih.gov Its fluorescence is highly sensitive to the local environment, making it an excellent intrinsic probe for monitoring conformational changes, ligand binding, and protein folding or unfolding. bmglabtech.com

When the tryptophan residue is in a more exposed environment, its fluorescence emission is typically higher than when it is in a more buried, nonpolar environment within a molecule's 3D structure. bmglabtech.com This property can be exploited in studies involving NPS-Lys-Trp constructs. Furthermore, the tryptophan residue can act as a natural donor in Förster Resonance Energy Transfer (FRET) experiments. nih.govresearchgate.net FRET is a non-radiative energy transfer process that occurs when a donor fluorophore (in this case, tryptophan) is in close proximity (typically within 10 nm) to an acceptor molecule. nih.gov By designing systems where a fluorescent acceptor molecule binds near the NPS-Lys-Trp moiety, FRET can be used to measure binding events and distances in real-time.

The fluorescence properties of tryptophan in a peptide context, such as the Lys-Trp-Lys tripeptide, have been characterized, revealing multi-exponential fluorescence decay that is associated with different rotamers of the tryptophan side chain. nih.gov These distinct lifetime components are sensitive to the peptide's configuration.

| Parameter | Value/Description | Significance |

|---|---|---|

| Excitation Wavelength (λex) | ~270-280 nm | Standard excitation range for the tryptophan indole ring. nih.gov |

| Emission Wavelength (λem) | ~350 nm | Emission maximum is highly sensitive to the polarity of the local environment. nih.gov |

| Fluorescence Quantum Yield (Φ) | 0.070 - 0.107 | Represents the efficiency of photon emission; varies with the optical configuration (L- vs D-isomer) of the peptide. nih.gov |

| Fluorescence Lifetime (τ) | Multi-exponential (e.g., τ1 ~1.1-2.1 ns, τ2 ~2.4-3.4 ns) | The presence of multiple decay lifetimes reflects different conformational states (rotamers) of the tryptophan residue. nih.gov |

Advanced Chemical Modification Strategies

Beyond its intrinsic fluorescence, the tryptophan in NPS-Lys-Trp can be subjected to further covalent modification to attach a wide array of functional groups. Modern bioconjugation techniques offer high selectivity for the tryptophan indole ring, even in the presence of other reactive amino acid residues.

One prominent strategy is the C2-sulfenylation of the indole ring. This can be achieved through a catalyst-free reaction using thiosulfonate reagents in trifluoroacetic acid. nih.gov This method allows for the ready incorporation of various groups, including alkylthio and arylthio moieties, providing a "clickable" handle for subsequent reactions. nih.gov Another established method involves the use of sulfenyl halides, such as 2-nitro-4-carboxyphenylsulfenyl chloride (NCps-Cl), which react specifically with tryptophan residues. nih.govcore.ac.uk This approach can be used to introduce a hydrophobic modification with a carboxylic acid handle for further conjugation. nih.gov

Photochemical methods have also emerged as powerful tools for tryptophan modification. nih.govresearchgate.net For instance, a process using electron-responsive N-carbamoylpyridinium salts and UV-B light can achieve selective modification through a photoinduced electron transfer (PET) mechanism between the tryptophan and the pyridinium (B92312) salt. nih.govresearchgate.net This versatile technique allows for the tethering of various functional groups, including reactive handles for click chemistry, purification tags, or removable protecting groups, under aqueous conditions. nih.gov

| Modification Strategy | Reagents | Reaction Conditions | Resulting Functionalization |

|---|---|---|---|

| C2-Sulfenylation | 8-Quinoline thiosulfonate reagents | Catalyst-free, trifluoroacetic acid (TFA), 30°C nih.gov | Introduction of alkylthio or arylthio groups for "clickable" chemistry. nih.gov |

| Hydrophobic Modification | 2-nitro-4-carboxyphenylsulfenyl chloride (NCps-Cl) | 70% acetic acid nih.gov | Addition of a 2-thio-(2-nitro-4-carboxyphenyl) group. core.ac.uk |

| Photochemical Conjugation | N-carbamoylpyridinium salts | UV-B light, aqueous conditions nih.govresearchgate.net | Tethering of reactive handles, purification tags, or protecting groups via a carbamoyl moiety. nih.gov |

These advanced modification techniques transform the NPS-Lys-Trp compound from a simple dipeptide derivative into a customizable building block for creating highly specific probes. By attaching fluorophores, quenchers, affinity tags, or cross-linkers to the tryptophan residue, researchers can develop tools tailored for applications in proteomics, protein engineering, and drug discovery. rsc.org

Advanced Analytical and Spectroscopic Methodologies for Research on O Nitrophenylsulfenyl Lysyl Tryptophan

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment of Research Samples

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural confirmation and purity evaluation of synthetic peptides like NPS-Lys-Trp. science.gov Its capacity to provide highly accurate mass measurements allows for the unambiguous determination of the peptide's elemental composition, verifying the successful coupling of lysine (B10760008) and NPS-modified tryptophan.

Structural Elucidation: The primary step in the analysis is the determination of the accurate mass of the intact peptide's molecular ion. Using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is ionized, and the mass-to-charge ratio (m/z) is measured with high precision (typically <5 ppm error). This allows for the confident calculation of the molecular formula, confirming the presence of the NPS moiety (C₆H₄NO₂S) attached to the Lys-Trp dipeptide.

Further structural detail is obtained through tandem mass spectrometry (MS/MS). In this process, the molecular ion of NPS-Lys-Trp is isolated, subjected to fragmentation via Collision-Activated Dissociation (CAD) or other methods, and the resulting fragment ions are mass-analyzed. researchgate.net The fragmentation pattern, primarily consisting of b- and y-type ions, provides sequence-specific information. The mass difference between adjacent fragment ions corresponds to specific amino acid residues, confirming the Lys-Trp sequence. Crucially, the fragmentation data will also localize the NPS modification to the tryptophan residue, as the mass of the tryptophan-containing fragments will be increased by the mass of the NPS group (154.01 Da).

Purity Assessment: HRMS, often coupled with a liquid chromatography (LC) front-end, is a powerful tool for assessing the purity of the NPS-Lys-Trp sample. researchgate.net The high resolving power of the mass spectrometer can distinguish the target peptide from closely related impurities, such as deletion sequences (e.g., NPS-Trp), peptides with incomplete deprotection, or byproducts from the synthesis where the NPS group may have been unintentionally modified. By analyzing the LC-MS data, the relative abundance of these impurities can be quantified, providing a precise measure of the sample's purity.

Table 1: Theoretical m/z Values for Key Ions of o-Nitrophenylsulfenyl-lysyl-tryptophan in HRMS Analysis This interactive table outlines the expected mass-to-charge ratios for the protonated molecular ion and the primary sequence ions that would be observed in an MS/MS experiment, confirming the structure and modification.

| Ion Type | Sequence | Modification | Theoretical m/z ([M+H]⁺) |

| Precursor Ion | Lys-Trp | NPS on Trp | 487.1920 |

| y₁-ion | Trp | NPS on Trp | 359.1021 |

| b₁-ion | Lys | None | 129.1028 |

| b₂-ion | Lys-Trp | NPS on Trp | 487.1920 |

Advanced Chromatographic Techniques for Separation and Characterization (e.g., HPLC, UHPLC)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are essential for the purification, purity assessment, and analytical characterization of NPS-Lys-Trp. sielc.comnih.gov These methods separate the peptide from a complex mixture based on its physicochemical properties.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. nih.gov In this technique, the peptide is separated based on its hydrophobicity. NPS-Lys-Trp, with its bulky aromatic NPS group and tryptophan side chain, exhibits significant hydrophobicity, allowing for strong retention on a nonpolar stationary phase (e.g., C18). Elution is achieved by using a gradient of an organic solvent, such as acetonitrile, mixed with an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov

UHPLC represents a significant advancement over traditional HPLC, utilizing columns packed with smaller particles (<2 µm). mdpi.com This results in markedly higher resolution, greater sensitivity, and significantly faster analysis times. researchgate.net For NPS-Lys-Trp, a UHPLC method would allow for rapid purity checks, resolving the main peptide peak from trace impurities with high efficiency. The increased peak capacity of UHPLC is particularly advantageous for identifying and quantifying closely related impurities that might co-elute in a standard HPLC separation. mdpi.com The choice between HPLC and UHPLC often depends on the specific application, with HPLC being robust for preparative purification and UHPLC excelling at high-throughput analytical screening and purity validation.

Table 2: Comparison of Typical HPLC and UHPLC Parameters for Peptide Analysis This interactive table compares the key operational parameters of HPLC and UHPLC, highlighting the advantages of UHPLC for high-resolution analysis of peptides like NPS-Lys-Trp.

| Parameter | Conventional HPLC | UHPLC | Advantage of UHPLC |

| Particle Size | 3.5 - 5 µm | < 2 µm | Higher efficiency and resolution |

| Column Length | 150 - 250 mm | 50 - 150 mm | Faster analysis times |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.7 mL/min | Reduced solvent consumption |

| Backpressure | 100 - 400 bar | 400 - 1200 bar | Enables use of smaller particles |

| Analysis Time | 20 - 60 min | 2 - 10 min | Increased throughput |

| Peak Capacity | Lower | Higher | Better separation of complex mixtures |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for investigating the three-dimensional structure and dynamics of peptides in solution at atomic resolution. researchgate.net For NPS-Lys-Trp, NMR studies can provide critical insights into its preferred conformation, the structural impact of the NPS modification, and its interactions with other molecules.

One-dimensional (1D) ¹H NMR spectra provide the initial overview of the peptide's structure. The chemical shifts of the protons are highly sensitive to their local electronic environment, offering information about the folding state of the peptide. nih.gov For instance, the chemical shifts of the amide (NH) protons and the alpha-protons (Hα) can indicate the presence of secondary structure elements.

Two-dimensional (2D) NMR experiments are required for a detailed structural analysis.

COSY (Correlation Spectroscopy) identifies protons that are coupled through chemical bonds (typically 2-3 bonds apart), which is essential for assigning the proton resonances within each amino acid residue.

TOCSY (Total Correlation Spectroscopy) extends these correlations throughout an entire amino acid spin system, simplifying the assignment process.

NOESY (Nuclear Overhauser Effect Spectroscopy) is the most critical experiment for determining the 3D structure. It identifies protons that are close in space (< 5 Å), regardless of whether they are close in the sequence. core.ac.uk The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons. For NPS-Lys-Trp, NOESY spectra would reveal through-space contacts between the lysine and tryptophan residues and, importantly, between the NPS aromatic ring protons and protons on the peptide backbone or side chains, defining the orientation of the modifying group relative to the peptide. nih.gov

These NMR-derived distance restraints can be used as input for molecular modeling calculations to generate a high-resolution ensemble of structures representing the conformational state of NPS-Lys-Trp in solution.

Table 3: Expected ¹H NMR Chemical Shift Ranges for this compound Residues This table provides typical chemical shift ranges for the key protons in the Lys and Trp residues. The presence of the electron-withdrawing NPS group is expected to cause downfield shifts for adjacent Trp protons.

| Amino Acid | Proton Type | Typical Chemical Shift Range (ppm) | Expected Influence of NPS Group |

| Lysine | α-H | 4.1 - 4.4 | Minimal |

| β-H | 1.7 - 1.9 | Minimal | |

| γ-H, δ-H | 1.4 - 1.8 | Minimal | |

| ε-H | 2.9 - 3.1 | Minimal | |

| Tryptophan | α-H | 4.5 - 4.8 | Potential downfield shift |

| β-H | 3.2 - 3.5 | Potential downfield shift | |

| Indole (B1671886) NH | 10.0 - 10.3 | Significant downfield shift | |

| Indole Ring Hs | 7.0 - 7.8 | Significant downfield shifts | |

| NPS Group | Aromatic Hs | 7.5 - 8.5 | N/A |

UV-Visible Spectroscopy for Quantitative Analysis and o-Nitrophenylsulfenyl Chromophore Studies

UV-Visible spectroscopy is a robust and accessible method for the quantitative analysis of NPS-Lys-Trp. This technique relies on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the molecule in solution (Beer-Lambert law).

The utility of UV-Vis for this specific peptide is greatly enhanced by the o-nitrophenylsulfenyl group, which is a strong chromophore. While the unmodified tryptophan residue has a characteristic absorbance maximum around 280 nm, the NPS group introduces a much stronger and distinct absorbance at longer wavelengths, typically in the range of 360-420 nm, due to the nitrophenyl moiety. This separate absorbance peak allows for the highly selective quantification of the NPS-modified peptide, even in the presence of other unmodified peptides or proteins that also absorb at 280 nm.

By determining the molar extinction coefficient (ε) of NPS-Lys-Trp at the absorbance maximum of the NPS chromophore, one can accurately and rapidly determine the concentration of the peptide in solution. This is crucial for standardizing samples for use in other experiments. Furthermore, the stability of the NPS-peptide bond can be monitored over time by observing any decrease in the characteristic NPS absorbance, which would indicate cleavage of the modifying group.

Table 4: Spectroscopic Properties of Chromophores in NPS-Lys-Trp This interactive table details the characteristic UV-Visible absorption properties of the tryptophan and o-nitrophenylsulfenyl chromophores, illustrating the advantage of the NPS tag for quantitative analysis.

| Chromophore | Typical λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Primary Use in Analysis |

| Tryptophan Indole | ~280 nm | ~5,600 | General protein/peptide quantification |

| o-Nitrophenylsulfenyl | ~365 nm | > 15,000 | Specific quantification of NPS-peptide |

| Peptide Bond | < 220 nm | Variable | Not typically used for quantification |

Fluorescence Spectroscopy for Biophysical Characterization and Interaction Studies of Tryptophan

Fluorescence spectroscopy is an extremely sensitive technique used to probe the local environment of fluorescent molecules, or fluorophores. Tryptophan possesses intrinsic fluorescence, making it a powerful natural probe for studying peptide and protein structure, dynamics, and interactions. The fluorescence emission of tryptophan (typically ~350 nm when excited at ~280-295 nm) is highly sensitive to the polarity of its environment; a blue shift (to shorter wavelengths) indicates a more hydrophobic environment, while a red shift indicates exposure to a more polar, aqueous solvent.

In this compound, the NPS group plays a critical dual role. It is not only a chromophore but also an efficient quencher of tryptophan fluorescence. nih.gov The close proximity of the nitroaromatic NPS group to the indole ring of tryptophan allows for energy transfer or electron transfer processes that de-excite the excited tryptophan without the emission of a photon. This phenomenon, known as fluorescence quenching, can be either static (due to ground-state complex formation) or dynamic (due to collisional encounters).

This inherent quenching can be exploited in biophysical studies. For example, if NPS-Lys-Trp binds to a target molecule (e.g., a protein or a lipid vesicle), any conformational change that alters the distance or orientation between the tryptophan indole and the NPS group could lead to a change in quenching efficiency, resulting in a measurable change in fluorescence intensity. This provides a sensitive method for monitoring binding events and characterizing the interactions of the peptide with its biological targets without the need for an external fluorescent label.

Table 5: Fluorescence Properties of Tryptophan and the Effect of NPS Modification This table summarizes the typical fluorescence characteristics of a tryptophan residue and the anticipated quenching effect caused by the covalently attached o-nitrophenylsulfenyl group.

| Property | Unmodified Tryptophan | o-Nitrophenylsulfenyl-Tryptophan | Rationale |

| Excitation λmax | ~280 - 295 nm | ~280 - 295 nm | Absorption of indole ring is unchanged |

| Emission λmax | ~350 nm (in water) | ~350 nm (if detectable) | Wavelength is environment-dependent |

| Quantum Yield | ~0.13 | << 0.13 | Significant quenching by NPS group |

| Fluorescence Lifetime | 1 - 6 ns | Significantly shorter | Non-radiative decay pathways introduced |

| Primary Application | Intrinsic probe of local environment | Quenched system for interaction studies | Changes in quenching report on binding |

Future Research Avenues and Prospects for O Nitrophenylsulfenyl Lysyl Tryptophan Studies

Development of Next-Generation Synthetic Strategies for Complex Peptides and Peptidomimetics

Future research will likely focus on incorporating o-Nitrophenylsulfenyl-lysyl-tryptophan into more complex biomolecules to enhance their functionality. The development of more sustainable and efficient peptide synthesis methods, such as green synthesis approaches that utilize water-based systems instead of organic solvents, will be a key trend. creative-peptides.com These greener methods will not only reduce the environmental impact but also potentially improve the yields and selectivity of reactions involving this dipeptide. creative-peptides.com

Another promising avenue is the synthesis of peptidomimetics incorporating the NPS-Lys-Trp motif. Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov Research in this area could lead to the development of novel therapeutic agents with improved pharmacokinetic profiles. The exploration of N- to C-peptide synthesis, as opposed to the traditional C- to N- direction, may also offer new ways to create complex peptides containing NPS-Lys-Trp with greater efficiency and reduced reliance on protecting groups. nih.govchemrxiv.org

| Research Direction | Potential Advancement | Key Drivers |

| Green Synthesis | Environmentally friendly production of NPS-Lys-Trp containing peptides. | Sustainability, improved reaction selectivity and yields. |

| Peptidomimetics | Development of more stable and bioavailable drug candidates. | Overcoming the limitations of natural peptides, such as enzymatic degradation. |

| N- to C-Peptide Synthesis | More efficient and atom-economical synthesis of complex peptides. | Minimizing protecting groups and improving manufacturing processes. |

Expanding the Scope of Biochemical Applications and Functional Probes

The inherent fluorescent properties of the tryptophan residue in this compound make it an excellent candidate for the development of advanced biochemical probes. ontosight.ai Future work will likely focus on creating novel fluorescent probes for real-time imaging and sensing in living cells. By modifying the core structure of NPS-Lys-Trp, it may be possible to develop probes that are sensitive to specific cellular environments or that can report on particular enzymatic activities. nih.govresearchgate.net

The reactive nature of the o-nitrophenylsulfenyl group can be further exploited to create activity-based probes (ABPs) and affinity-based probes (AfBPs). researchgate.net These probes could be designed to covalently label specific enzymes or receptors, providing valuable insights into their function and localization within the cell. researchgate.net Such tools would be invaluable for drug discovery and for elucidating complex biological pathways. The development of probes based on natural products is a growing area, and the peptide nature of NPS-Lys-Trp aligns with this trend, offering a biocompatible scaffold for probe design. escholarship.org

Deeper Mechanistic Understanding of Sulfur-Nitrogen Bond Chemistry in Peptide Synthesis and Modification

A more profound understanding of the chemistry of the sulfur-nitrogen bond within the o-nitrophenylsulfenyl group is crucial for its broader application. Future research is expected to delve into the mechanistic details of S-N bond formation and cleavage. Recent advancements in cross-dehydrogenative coupling reactions for creating sulfur-nitrogen bonds offer a more atom-economical and environmentally friendly alternative to traditional methods, and these could be applied to the synthesis of NPS-protected amino acids. nih.govrsc.org

Furthermore, a detailed investigation into the stability of the S-N bond under various conditions will be critical for designing more robust and reliable chemical tools. For instance, understanding the mechanism of amide bond scission during acidolytic deprotection of peptides containing specific residues can inform the development of more stable linkers and protecting groups. nih.gov Breakthroughs in sulfur(IV) chemistry are also providing new paradigms for the late-stage functionalization of peptides and proteins, which could be applied to molecules containing the NPS-Lys-Trp motif. researchgate.net

Integration with High-Throughput Screening and Computational Design in Peptide Science

The integration of this compound with high-throughput screening (HTS) platforms represents a significant future direction. The fluorescent nature of the tryptophan residue can be leveraged to develop simple and rapid HTS assays for identifying molecules that interact with this dipeptide or peptides containing it. drugtargetreview.com For example, a competitive binding assay could be designed where the displacement of a known fluorescently labeled peptide containing NPS-Lys-Trp results in a change in fluorescence, allowing for the rapid screening of large compound libraries. drugtargetreview.com

Q & A

Basic Research Questions

Q. What are the optimal solid-phase peptide synthesis (SPPS) conditions for synthesizing o-Nitrophenylsulfenyl-lysyl-tryptophan?

- Methodological Answer : Use Rink amide MBHA resin as a solid support for C-terminal amidation. Activate Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Trp-OH) with HBTU/DIPEA in DMF. Iteratively couple amino acids under microwave-assisted SPPS conditions. For sulfenyl modification, introduce o-Nitrophenylsulfenyl groups post-synthesis via carbodiimide-mediated conjugation. Cleave the peptide using 95% TFA with scavengers (2.5% H₂O, 2.5% TIPS) for 2–3 hours .

Q. How can high-performance liquid chromatography (HPLC) be optimized to quantify this compound purity?

- Methodological Answer : Prepare a calibration curve using ≥5 known concentrations (e.g., 0.1–10 µM) of the compound dissolved in LC-MS-grade acetonitrile/water (0.1% formic acid). Use a C18 column with a gradient elution (5–95% acetonitrile over 30 minutes). Monitor absorbance at 280 nm (indole moiety of tryptophan) and validate purity with mass spectrometry (MS) .

Q. What solvent systems are suitable for stabilizing this compound in solution?

- Methodological Answer : Dissolve in ice-cold, degassed DMF or DCM to prevent oxidation. For aqueous studies, use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions. Store at −80°C in aliquots to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How can conflicting mass spectrometry (MS) data for this compound be resolved?

- Methodological Answer : Discrepancies often arise from incomplete sulfenyl group conjugation or side reactions. Perform tandem MS (MS/MS) to confirm the sulfenyl-lysine linkage. Compare fragmentation patterns with synthetic standards. Use isotopic labeling (e.g., ¹³C-lysine) to track modification efficiency .

Q. What strategies mitigate aggregation of this compound during functional assays?

- Methodological Answer : Incorporate 0.01% Tween-20 or 5% DMSO in assay buffers to disrupt hydrophobic interactions. Characterize aggregation via dynamic light scattering (DLS) and adjust pH to 6.0–7.0 to minimize charge-mediated clumping. Validate bioactivity using cell-based assays (e.g., MTT for cytotoxicity) with appropriate controls .

Q. How do steric effects influence the reactivity of the o-Nitrophenylsulfenyl group in peptide conjugates?

- Methodological Answer : Perform molecular dynamics simulations (e.g., AMBER force field) to model steric hindrance around the sulfenyl group. Experimentally, compare reaction kinetics of this compound with bulkier vs. smaller substrates (e.g., glutathione vs. cysteine). Use stopped-flow spectroscopy to quantify thiol-disulfide exchange rates .

Q. What statistical methods are recommended for validating reproducibility in sulfenyl-peptide studies?

- Methodological Answer : Apply a two-way ANOVA to assess batch-to-batch variability in synthesis. Use Cohen’s kappa coefficient for inter-rater agreement in MS data interpretation. Report 95% confidence intervals for biological replicates (n ≥ 3) in dose-response experiments .

Methodological and Ethical Considerations

Q. How should researchers address potential oxidation artifacts in sulfenyl-modified peptide studies?

- Methodological Answer : Include reducing agents (e.g., 1 mM TCEP) in lysis buffers for cell-based assays. Validate oxidation status via Ellman’s assay for free thiols. Use anaerobic chambers for sample preparation when studying redox-sensitive modifications .

Q. What ethical approvals are required for studies involving this compound in animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.